TC113

Beschreibung

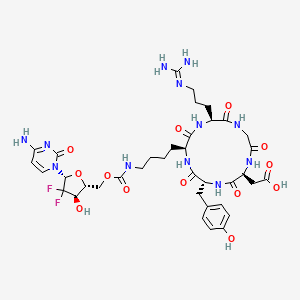

This compound is a highly complex macrocyclic molecule featuring a 15-membered pentazacyclopentadecane core with multiple functional groups:

- Substituents: A 4-amino-2-oxopyrimidin-1-yl group linked via a difluorooxolane ring, suggesting nucleobase-like interactions (e.g., hydrogen bonding or intercalation) . A diaminomethylideneamino (guanidine) side chain, which may enhance solubility and target binding through ionic interactions .

- Stereochemistry: The (2S,5R,8S,11S) configuration indicates precise spatial arrangement critical for bioactivity.

Eigenschaften

Molekularformel |

C37H50F2N12O13 |

|---|---|

Molekulargewicht |

908.9 g/mol |

IUPAC-Name |

2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C37H50F2N12O13/c38-37(39)28(56)24(64-33(37)51-13-10-25(40)50-35(51)61)17-63-36(62)44-11-2-1-4-21-30(58)47-20(5-3-12-43-34(41)42)29(57)45-16-26(53)46-23(15-27(54)55)32(60)49-22(31(59)48-21)14-18-6-8-19(52)9-7-18/h6-10,13,20-24,28,33,52,56H,1-5,11-12,14-17H2,(H,44,62)(H,45,57)(H,46,53)(H,47,58)(H,48,59)(H,49,60)(H,54,55)(H2,40,50,61)(H4,41,42,43)/t20-,21-,22+,23-,24+,28+,33+/m0/s1 |

InChI-Schlüssel |

JEFQWMUHPVPCQG-FEYUSZKJSA-N |

Isomerische SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)CC4=CC=C(C=C4)O)CC(=O)O |

Kanonische SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)CC4=CC=C(C=C4)O)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the oxolane ring, followed by the introduction of the difluoro and hydroxy groups. Subsequent steps involve the formation of the pentazacyclopentadecane ring and the attachment of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid: undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding oxo groups.

Reduction: The oxo groups can be reduced back to hydroxy groups.

Substitution: The amino groups can undergo substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for studying biological processes at the molecular level.

Medicine

In medicine, 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid is investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in fields such as electronics, nanotechnology, and materials science.

Wirkmechanismus

The mechanism of action of 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Compound 16 ()

- Structure : Contains a fluorinated heptadecafluoroundecanamido chain and triazole linkages instead of the guanidine and hydroxyphenyl groups.

- Key Differences :

Compound 9 ()

- Structure: Features a tert-butyldimethylsilyl (TBS)-protected sugar and a thioether-linked pyrimidinone.

- The thioether linkage differs from the target’s ester-based connectivity, altering electronic properties .

Nucleobase-Containing Compounds

Compound in

- Structure: Phosphorylated sugar linked to a 4-amino-2-oxopyrimidin-1-yl group.

- Key Differences :

Fluorinated Derivatives

EP 4 374 877 A2 Compounds ()

- Structure : Trifluoromethyl-substituted spirocyclic compounds with pyrimidine cores.

- Key Differences :

Structural and Functional Comparison Table

Research Implications and Challenges

- Synthesis : The target compound’s stereochemical complexity and macrocyclic closure pose significant synthetic challenges, akin to those reported for similar peptidomimetics in and .

- Bioactivity Prediction : Machine learning models (e.g., SVM in ) could predict protein targets by leveraging mass spectrometry and structural data, though experimental validation remains critical .

- Toxicity and Environmental Impact : Fluorinated and guanidine-containing compounds may require rigorous toxicity profiling, as highlighted in TRI data revisions () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.